molecular formula C16H10ClF3N4O2 B13365410 1-(4-chlorophenyl)-N-[2-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide

1-(4-chlorophenyl)-N-[2-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide

Cat. No.: B13365410
M. Wt: 382.72 g/mol
InChI Key: RLEARFSSLLIDOV-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-N-[2-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide is a chemical compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound features a triazole ring, which is known for its stability and versatility in chemical reactions. The presence of both chlorophenyl and trifluoromethoxyphenyl groups further enhances its chemical reactivity and potential utility in scientific research.

Preparation Methods

The synthesis of 1-(4-chlorophenyl)-N-[2-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of the triazole ring through cyclization reactions, followed by the introduction of the chlorophenyl and trifluoromethoxyphenyl groups via substitution reactions. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The triazole ring can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the triazole ring, potentially altering the compound’s properties.

    Substitution: The chlorophenyl and trifluoromethoxyphenyl groups can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-chlorophenyl)-N-[2-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-N-[2-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide involves its interaction with molecular targets, such as enzymes or receptors. The triazole ring can form stable complexes with these targets, potentially inhibiting or modulating their activity. The presence of the chlorophenyl and trifluoromethoxyphenyl groups can enhance the compound’s binding affinity and specificity, leading to more pronounced biological effects.

Comparison with Similar Compounds

When compared to other similar compounds, 1-(4-chlorophenyl)-N-[2-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide stands out due to its unique combination of functional groups. Similar compounds include:

    1-(4-chlorophenyl)-N-[2-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide: Lacks the methoxy group, which may affect its reactivity and applications.

    1-(4-chlorophenyl)-N-[2-(methoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide: Lacks the trifluoromethyl group, potentially reducing its stability and reactivity

Properties

Molecular Formula

C16H10ClF3N4O2

Molecular Weight

382.72 g/mol

IUPAC Name

1-(4-chlorophenyl)-N-[2-(trifluoromethoxy)phenyl]-1,2,4-triazole-3-carboxamide

InChI

InChI=1S/C16H10ClF3N4O2/c17-10-5-7-11(8-6-10)24-9-21-14(23-24)15(25)22-12-3-1-2-4-13(12)26-16(18,19)20/h1-9H,(H,22,25)

InChI Key

RLEARFSSLLIDOV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=NN(C=N2)C3=CC=C(C=C3)Cl)OC(F)(F)F

Origin of Product

United States

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